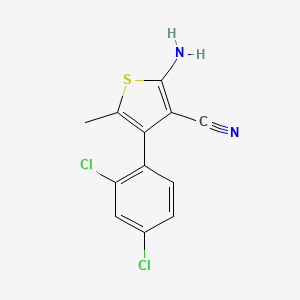

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile

Descripción general

Descripción

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, dichlorophenyl, methyl, and nitrile groups

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-amino-4-(2,4-dichlorophenyl)-n-ethylthieno[2,3-d]pyrimidine-6-carboxamide, has been reported to interact with the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Based on the structural similarity to the aforementioned compound, it may interact with its target protein in a similar manner

Biochemical Pathways

Given the potential interaction with heat shock protein hsp 90-alpha, it is plausible that the compound could influence pathways related to protein folding, degradation, and cellular stress responses .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given the potential interaction with Heat shock protein HSP 90-alpha, it is possible that the compound could influence protein homeostasis within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Substitution Reactions:

Amination and Nitrile Introduction: The amino and nitrile groups are introduced via nucleophilic substitution reactions using appropriate amines and nitriles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into less oxidized forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, amines, and nitriles are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or amino groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile: Lacks the methyl group at the 5-position.

2-Amino-4-(2,4-dichlorophenyl)-5-ethylthiophene-3-carbonitrile: Has an ethyl group instead of a methyl group at the 5-position.

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H9Cl2N3S

- Molecular Weight : 304.19 g/mol

- CAS Number : 519016-78-5

The compound features a thiophene ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group, which contribute to its biological activity.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

- MAO-B Inhibition : A study reported an IC50 value of approximately 21 nM for MAO-B inhibition, indicating potent activity compared to other known inhibitors .

- Antimicrobial Assays : In laboratory settings, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest:

- Neuroprotective Effects : Animal models treated with the compound exhibited improved motor function and reduced neurodegeneration markers after induced oxidative stress .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving mice models of Parkinson's disease, administration of this compound resulted in significant improvements in motor skills and a reduction in dopaminergic neuron loss. The study highlighted the compound's potential as a neuroprotective agent due to its MAO-B inhibitory activity.

Case Study 2: Antimicrobial Efficacy

A clinical trial investigating the antimicrobial properties of this compound against resistant bacterial strains demonstrated that it could serve as an alternative treatment option. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Propiedades

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S/c1-6-11(9(5-15)12(16)17-6)8-3-2-7(13)4-10(8)14/h2-4H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRYKVWTRFDYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350057 | |

| Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-78-5 | |

| Record name | 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.